An In-depth Technical Guide to 2-(trichloromethyl)oxazolidine (CAS 33373-80-7)
An In-depth Technical Guide to 2-(trichloromethyl)oxazolidine (CAS 33373-80-7)
A Note on the Subject: Direct and extensive experimental data for 2-(trichloromethyl)oxazolidine with CAS number 33373-80-7 is not widely available in publicly accessible scientific literature. Therefore, this guide has been constructed by drawing upon established principles of organic chemistry, the known properties of the oxazolidine and oxazolidinone scaffolds, and data from structurally analogous compounds. The information presented herein is intended to provide a predictive and insightful overview for researchers and professionals in drug development.
Introduction: The Oxazolidine Scaffold
The oxazolidine ring is a five-membered heterocycle containing both oxygen and nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry and asymmetric synthesis. Oxazolidinones, the ketone-containing analogues of oxazolidines, are particularly noteworthy for their role as a class of antibiotics, with linezolid being a prominent example.[1][2][3] The versatility of the oxazolidine scaffold stems from its stereochemical properties and its ability to participate in a variety of chemical transformations.
The introduction of a trichloromethyl group at the 2-position of the oxazolidine ring, as in the case of 2-(trichloromethyl)oxazolidine, is expected to significantly influence the molecule's chemical and biological properties. The strong electron-withdrawing nature of the trichloromethyl group can impact the stability of the ring, the reactivity of the adjacent heteroatoms, and the overall lipophilicity of the molecule.
Synthesis and Formation
The synthesis of 2-substituted oxazolidines is typically achieved through the condensation of a β-amino alcohol with an aldehyde or ketone.[4] In the case of 2-(trichloromethyl)oxazolidine, the logical precursors would be a suitable amino alcohol, such as ethanolamine, and chloral (trichloroacetaldehyde) or a chloral equivalent.
Hypothetical Experimental Protocol: Synthesis of 2-(trichloromethyl)oxazolidine
Objective: To synthesize 2-(trichloromethyl)oxazolidine via the condensation of ethanolamine and chloral hydrate.
Materials:
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Ethanolamine
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Chloral hydrate
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Anhydrous toluene
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Dean-Stark apparatus
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Anhydrous magnesium sulfate
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Rotary evaporator
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Standard glassware for organic synthesis
Procedure:
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To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add ethanolamine (1 equivalent) and anhydrous toluene.
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Dissolve chloral hydrate (1 equivalent) in a minimal amount of toluene and add it dropwise to the stirred ethanolamine solution at room temperature.
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Heat the reaction mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.
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Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 2-(trichloromethyl)oxazolidine.
Predicted Chemical Properties
The chemical properties of 2-(trichloromethyl)oxazolidine are largely dictated by the interplay between the oxazolidine ring and the bulky, electron-withdrawing trichloromethyl group.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C4H6Cl3NO | Based on the structure |
| Molecular Weight | 189.45 g/mol | Calculated from the molecular formula |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for small organic molecules of this type |
| Boiling Point | Elevated due to the polar nature of the ring, but potentially susceptible to decomposition at high temperatures. | The trichloromethyl group increases the molecular weight. |
| Solubility | Likely soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Limited solubility in water. | The heterocyclic nature imparts some polarity, while the overall structure is largely nonpolar. |
| Stability | The oxazolidine ring may be susceptible to hydrolysis, particularly under acidic conditions, to revert to the starting amino alcohol and aldehyde. The C-CCl3 bond may be labile under certain reductive or basic conditions. | The acetal-like linkage at the 2-position is known to be acid-sensitive.[4] |
Spectroscopic Data (Predicted)
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methylene protons of the oxazolidine ring (likely complex multiplets in the 3-5 ppm region). A singlet or doublet for the proton at the 2-position, shifted downfield due to the adjacent electronegative groups. A broad singlet for the N-H proton. |
| ¹³C NMR | Signals for the methylene carbons of the ring. A signal for the C-2 carbon significantly shifted downfield due to the attachment of the nitrogen, oxygen, and trichloromethyl group. A signal for the carbon of the trichloromethyl group. |
| IR Spectroscopy | Characteristic N-H stretching vibration (around 3300-3400 cm⁻¹). C-N and C-O stretching vibrations in the fingerprint region. C-Cl stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight. A characteristic isotopic pattern for the three chlorine atoms. Fragmentation patterns involving the loss of the trichloromethyl group or cleavage of the oxazolidine ring. |
Reactivity Profile
The reactivity of 2-(trichloromethyl)oxazolidine is anticipated to be centered around the oxazolidine ring and the trichloromethyl group.
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Ring Opening: As mentioned, the oxazolidine ring is susceptible to hydrolytic cleavage under acidic conditions. This reaction would regenerate ethanolamine and chloral.
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N-Functionalization: The nitrogen atom of the oxazolidine ring can be expected to undergo reactions typical of secondary amines, such as acylation, alkylation, or arylation, to introduce various substituents.
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Reactions of the Trichloromethyl Group: The trichloromethyl group can participate in a range of transformations. For instance, it may undergo reduction to a dichloromethyl or methyl group. It could also be a leaving group in certain nucleophilic substitution reactions or participate in radical reactions.
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Chiral Applications: If synthesized from a chiral amino alcohol, the resulting 2-(trichloromethyl)oxazolidine would be chiral. Such chiral oxazolidines can serve as valuable intermediates in asymmetric synthesis.
Potential Applications in Drug Development and Research
Given the prevalence of the oxazolidine and oxazolidinone scaffolds in pharmaceuticals, 2-(trichloromethyl)oxazolidine could serve as a valuable building block or a target molecule for biological screening.
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Medicinal Chemistry Scaffold: The molecule could be used as a starting point for the synthesis of novel libraries of compounds to be tested for various biological activities, including antibacterial, antifungal, or antiviral properties. The trichloromethyl group can act as a lipophilic moiety or a handle for further chemical modifications.
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Synthetic Intermediate: As a chiral building block (if prepared from a chiral source), it could be employed in the synthesis of complex, stereochemically defined molecules.
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Probe for Biological Systems: The unique combination of the oxazolidine ring and the trichloromethyl group might lead to specific interactions with biological targets, making it a potential chemical probe for studying enzymatic or receptor functions.
Safety and Handling
Specific safety data for 2-(trichloromethyl)oxazolidine is not available. However, based on the general hazards associated with related compounds and the presence of the trichloromethyl group, the following precautions are recommended:
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Handling: Should be handled in a well-ventilated fume hood.[5][6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[6][7]
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Toxicity: The toxicity profile is unknown. Compounds containing a trichloromethyl group can have toxic properties. It should be treated as a potentially hazardous substance.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[6]
Conclusion
While 2-(trichloromethyl)oxazolidine (CAS 33373-80-7) remains a compound with limited specific documentation in the public domain, its chemical properties and potential utility can be reasonably inferred from the well-established chemistry of the oxazolidine family and the influence of the trichloromethyl substituent. This guide provides a foundational understanding for researchers interested in exploring this and related molecules. Further experimental investigation is necessary to fully elucidate its chemical behavior and to unlock its potential in drug discovery and chemical synthesis.
References
-
ChemBK. 2-Oxazolidinone, 4-hydroxy-3-methyl-5-(trichloromethyl)-, trans- (9CI). Available from: [Link]
- Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc. 2007; 2007(15): 1-13.
-
Safety Data Sheet. (2021, September 9). Available from: [Link]
-
Safety Data Sheet - Angene Chemical. (2024, April 17). Available from: [Link]
-
Safety data sheet - Carl ROTH. (2023, July 6). Available from: [Link]
-
Organic Chemistry Portal. Oxazolidine synthesis. Available from: [Link]
- Pridgen, L. N.; Prol, J., Jr.; Alexander, B.; Gillyard, L. Single-pot reductive conversion of amino acids to their respective 2-oxazolidinones employing trichloromethyl chloroformate as the acylating agent: a multigram synthesis. The Journal of Organic Chemistry. 1989, 54 (13), 3231–3233.
-
Wikipedia. Oxazolidine. Available from: [Link]
- Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules. 2011, 16 (10), 8698-8710.
-
Material Safety Data Sheet - 2-Oxazolidone, 98% - Cole-Parmer. Available from: [Link]
- US Patent 9,593,373 B2. Modified nucleosides or nucleotides.
- US Patent 11,845,732 B2. Solid state forms of (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide and uses thereof.
- US Patent 11,564,926 B2. Pyridazinone compounds and methods of use.
-
PubChem. 2-Oxazolidinone. National Institutes of Health. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 2-oxazolines. Available from: [Link]
- Agency for Toxic Substances and Disease Registry. Analytical Methods.
- Justia Patents.
- Foti, C.; et al. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules. 2021, 26, 4280.
- US Patent 6,919,373 B1. Methods and devices for providing prolonged drug therapy.
- Muruganantham, S.; et al. Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. Asian Journal of Research in Chemistry. 2025, 18(2).
- Bishop, D. C.; Bowman, R. E.; Campbell, A.; Jones, W. A. Trihalogenomethyl compounds of potential therapeutic interest. Part II. The synthesis of some 2- and 5-trichloromethyl-4-oxazolidones. Journal of the Chemical Society (Resumed). 1963, 2381.
- WO Patent 2014/170908 A1. Process for preparation of oxazolidinone derivatives.
-
chemeurope.com. 2-Oxazolidone. Available from: [Link]
-
Wikipedia. 2-Oxazolidinone. Available from: [Link]
- Zhang, N.; et al. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring.
- Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. The Journal of Organic Chemistry. 2017, 82(19), 10456–10464.
- Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry. 2014, 10, 1836-1842.
- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules. 2021, 26(3), 591.
- LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring.
- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules. 2021, 26(3), 591.
- Benchchem. A Comparative Guide to Purity Validation of Synthesized Chiral Oxazolidinones.
- Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Molbank. 2019, 2019(2), M1063.
- Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Inorganics. 2025, 13(7), 183.
- One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry. 2020, 16, 1729-1738.
- Synthesis and Antimicrobial Activity of Oxazolidin-2-ones and Rel
- One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry. 2020, 16, 1729-1738.
Sources
- 1. WO2014170908A1 - Process for preparation of oxazolidinone derivatives - Google Patents [patents.google.com]
- 2. 2-Oxazolidone [chemeurope.com]
- 3. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]
- 4. Oxazolidine - Wikipedia [en.wikipedia.org]
- 5. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 6. angenechemical.com [angenechemical.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
